molecular formula C9H12Cl2N2O B1355745 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride CAS No. 1052545-13-7

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride

Cat. No.: B1355745
CAS No.: 1052545-13-7
M. Wt: 235.11 g/mol
InChI Key: AYPRSUGWZQNQCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride typically involves the reaction of 3-chloro-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification, and safety protocols.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, although not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride is not well-understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(3-chloro-4-methylphenyl)acetamide
  • 2-amino-N-(3-chloro-2-methylphenyl)benzamide
  • 2-amino-N-(3-chloro-2-methylphenyl)thiophene-3-carboxamide

Uniqueness

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-amino-N-(3-chloro-2-methylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c1-6-7(10)3-2-4-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPRSUGWZQNQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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